molecular formula C7H11BrO2 B13805381 4-Bromo-2-methylbut-2-enoic acid ethyl ester CAS No. 55514-49-3

4-Bromo-2-methylbut-2-enoic acid ethyl ester

Cat. No.: B13805381
CAS No.: 55514-49-3
M. Wt: 207.06 g/mol
InChI Key: VKFMOZPLJUSLLU-GQCTYLIASA-N
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Description

4-Bromo-2-methylbut-2-enoic acid ethyl ester (CAS: 26918-14-9) is an α,β-unsaturated ester characterized by a bromine substituent at the 4-position and a methyl group at the 2-position of the butenoate backbone. This compound exists in (E)- and (Z)-isomeric forms, with the (E)-isomer being more prevalent in synthetic routes . Its reactivity stems from the conjugated enoate system, making it a versatile intermediate in organic synthesis, particularly in Michael additions, cycloadditions, and halogen-exchange reactions.

Properties

CAS No.

55514-49-3

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

ethyl (E)-4-bromo-2-methylbut-2-enoate

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3/b6-4+

InChI Key

VKFMOZPLJUSLLU-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C(=C/CBr)/C

Canonical SMILES

CCOC(=O)C(=CCBr)C

Origin of Product

United States

Preparation Methods

Method 1: Oxidation and Halogenation of 2-Methyl-3-buten-2-enoic Acid Ethyl Ester

This patented industrially favorable method involves the following key steps:

Step Description
1 Oxidation of 2-methyl-3-buten-2-enoic acid ethyl ester to form 2-methyl-2-hydroxy-3-buten-2-enoic acid ethyl ester
2 Halogenation of the hydroxy intermediate to yield 4-bromo-2-methylbut-2-enoic acid ethyl ester

Advantages:

  • Avoids use of liquid bromine and hydrocyanic acid
  • High yield and simple procedure
  • Suitable for industrial scale-up

Reaction conditions:

  • Oxidation typically performed under mild conditions
  • Halogenation uses safer bromine sources or halogenating agents
  • Final product isolated by standard extraction and purification techniques

Method 2: Bromination of Isoprene Epoxide Using Cupric Bromide

Another well-documented laboratory-scale synthesis involves:

Step Description
1 Bromination of isoprene epoxide (3,4-epoxy-3-methyl-1-butene) with cupric bromide in the presence of lithium carbonate
2 Reaction conducted in solvents such as chloroform or chloroform-ethyl acetate mixtures at elevated temperatures (80–90 °C)
3 Product isolation by standard workup and purification

This method yields high purity 4-bromo-2-methylbut-2-enoic acid ethyl ester and is favored for research applications due to selectivity and manageable reaction conditions.

Method 3: Radical Bromination Using N-Bromosuccinimide (NBS)

An alternative radical bromination approach includes:

Step Description
1 Use of N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN)
2 Reflux in carbon tetrachloride (CCl4) to selectively brominate the alkene at the desired position
3 Purification by chromatography to isolate the bromoester

This method is well-established for selective allylic bromination and can be adapted for the synthesis of various halogenated esters including the target compound.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Typical Yield Scale
Oxidation + Halogenation Oxidation of 2-methyl-3-buten-2-enoic acid ethyl ester; halogenation with safer bromine sources Avoids hazardous reagents; industrially scalable Requires intermediate oxidation step High (>75%) Industrial
Bromination of Isoprene Epoxide Cupric bromide, lithium carbonate, chloroform solvent, 80–90 °C High purity; selective bromination Use of heavy metal bromide; moderate temperature control Moderate to high Laboratory/Scale-up
Radical Bromination with NBS NBS, AIBN, CCl4, reflux Selective allylic bromination Use of toxic solvent (CCl4); radical conditions Moderate Laboratory

Analytical and Characterization Data

Research and Industrial Significance

The compound serves as a valuable intermediate in:

  • Synthesis of pharmaceuticals and agrochemicals due to its reactive bromoalkene moiety
  • Polymer chemistry for building diene structures
  • Development of complex organic molecules through further functional group transformations

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbut-2-enoic acid ethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or ethanol.

    Addition Reactions: Reagents such as bromine, hydrogen chloride, and other halogens are used. These reactions are often performed in non-polar solvents like dichloromethane.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 4-hydroxy-2-methylbut-2-enoic acid ethyl ester, 4-amino-2-methylbut-2-enoic acid ethyl ester, and 4-thio-2-methylbut-2-enoic acid ethyl ester.

    Addition Reactions: Products include 4,4-dibromo-2-methylbut-2-enoic acid ethyl ester and 4-chloro-2-methylbut-2-enoic acid ethyl ester.

    Oxidation and Reduction Reactions: Products include 4-bromo-2-methylbutanoic acid and 4-bromo-2-methylbutanol.

Scientific Research Applications

Synthesis of Carotenoids

One of the primary applications of 4-bromo-2-methylbut-2-enoic acid ethyl ester is in the synthesis of carotenoids, which are important pigments found in plants and microorganisms. Carotenoids have various health benefits and are used in food coloring, dietary supplements, and cosmetics.

Methodology

The synthesis process typically involves the following steps:

  • Starting Material : 4-bromo-2-methylbut-2-enoic acid ethyl ester serves as a key building block.
  • Reactions : It undergoes a series of reactions to form carotenoid structures through methods such as:
    • Horner-Wadsworth-Emmons Reaction : This reaction utilizes phosphonium salts derived from 4-bromo-2-methylbut-2-enoic acid ethyl ester, facilitating the formation of double bonds characteristic of carotenoids .
    • Catalytic Reactions : The compound can also be involved in catalytic reactions that enhance the efficiency of synthesizing complex organic molecules.

Outcomes

The successful synthesis of carotenoids through these methods has implications for:

  • Food Industry : Natural colorants derived from carotenoids are preferred over synthetic alternatives due to safety and health considerations.
  • Pharmaceuticals : Carotenoids exhibit antioxidant properties, making them valuable in health supplements and medications .

Organic Synthesis Applications

Beyond carotenoid synthesis, 4-bromo-2-methylbut-2-enoic acid ethyl ester is also utilized in various organic synthesis processes:

Precursor for Other Compounds

The compound acts as a precursor for several significant organic compounds:

  • Phosphonium Bromide Salts : These salts are crucial in synthetic organic chemistry for generating nucleophiles .
  • Horner Reagents : It can be converted into Horner reagents, which are essential for forming carbon-carbon bonds in organic synthesis.

Case Studies

  • Carotenoid Synthesis Study
    • A study demonstrated the effective use of 4-bromo-2-methylbut-2-enoic acid ethyl ester in synthesizing various carotenoid derivatives. The research highlighted the compound's versatility as a precursor and its efficiency in producing high yields of desired products.
  • Organic Synthesis Pathways
    • Research published on synthetic pathways involving 4-bromo derivatives showcased its role in forming complex organic molecules, emphasizing its importance in developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbut-2-enoic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Ethyl 4-Bromo-3-methylbut-2-enoate (Target Compound)
  • Structure : Ethyl ester with 4-bromo and 2-methyl substituents.
  • Key Properties :
    • Molecular Formula: C₇H₁₁BrO₂
    • Molar Mass: 213.07 g/mol (theoretical).
    • Isomerism: Predominantly (E)-configuration due to steric hindrance between methyl and ethyl groups .
Ethyl 4-Bromo-3-ethoxy-2-butenoate (CAS: 1116-50-3)
  • Structure : Ethoxy group replaces the methyl at position 3.
  • Key Differences: Increased electron-donating effect from the ethoxy group enhances electrophilic reactivity at the β-carbon.
Methyl 4-Bromo-3-methylbut-2-enoate (CAS: Not specified)
  • Structure : Methyl ester instead of ethyl.
  • Key Differences :
    • Lower molecular weight (C₆H₉BrO₂; ~199.04 g/mol).
    • Higher volatility and reduced lipophilicity (LogP: 1.5) compared to the ethyl ester .
Ethyl 4-Bromo-3-methoxybut-2-enoate
  • Structure : Methoxy group at position 3.
  • Key Differences :
    • Methoxy group increases polarity, improving solubility in polar solvents.
    • Reported in historical syntheses via copper-catalyzed coupling .

Functional Group Modifications in Aromatic Derivatives

Ethyl (E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)-2-butenoate (CAS: 478064-33-4)
  • Structure: Phenoxy substituent with formyl and methoxy groups.
  • Key Differences :
    • Molecular Formula: C₁₄H₁₅BrO₅ (Molar Mass: 343.17 g/mol).
    • Extended conjugation from the aromatic ring enhances UV absorption, useful in photochemical studies .
Acetic Acid, 2-[4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy]-, Ethyl Ester (CAS: 338416-53-8)
  • Structure: Hydroxyimino group introduces hydrogen-bonding capability.
  • Key Differences: Higher acidity (predicted pKa: 10.46) due to the hydroxyimino group. Elevated boiling point (417°C predicted) compared to non-aromatic analogs .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
4-Bromo-2-methylbut-2-enoic acid ethyl ester C₇H₁₁BrO₂ 213.07 4-Br, 2-Me, ethyl ester (E)-isomer dominant; high electrophilicity
Ethyl 4-bromo-3-ethoxy-2-butenoate C₈H₁₃BrO₃ 249.10 4-Br, 3-EtO, ethyl ester Stabilized with Na₂CO₃; enhanced β-carbon reactivity
Methyl 4-bromo-3-methylbut-2-enoate C₆H₉BrO₂ 199.04 4-Br, 3-Me, methyl ester LogP 1.5; higher volatility
Ethyl 4-(4-bromo-2-formylphenoxy)-2-butenoate C₁₄H₁₅BrO₅ 343.17 Aromatic formyl, methoxy UV-active; extended conjugation

Biological Activity

4-Bromo-2-methylbut-2-enoic acid ethyl ester, also known as ethyl 4-bromo-3-methylbut-2-enoate, is an organic compound with the molecular formula C7H11BrO2C_7H_{11}BrO_2 and a molecular weight of approximately 207.07 g/mol. This compound is characterized by a bromo substituent at the fourth carbon of a methyl-substituted butenoic acid structure, which contributes to its unique chemical properties and potential biological activities.

The compound features a double bond between the second and third carbons, characteristic of alkenes, influencing its reactivity and applications in various fields including pharmaceuticals and biochemistry.

Physical Properties:

PropertyValue
Molecular Weight207.07 g/mol
Density1.343 g/cm³
Boiling Point221.8 °C
Flash Point87.9 °C

Biological Activity

Research indicates that 4-bromo-2-methylbut-2-enoic acid ethyl ester exhibits several biological activities, particularly in the context of drug discovery and metabolic studies.

Anti-inflammatory Effects

In pharmacological studies, compounds similar to 4-bromo-2-methylbut-2-enoic acid ethyl ester have shown anti-inflammatory properties. For instance, related esters have been tested in models such as carrageenan-induced edema in rats, demonstrating varying degrees of anti-inflammatory activity depending on their structural modifications .

Application in Cancer Research

Recent studies have highlighted the importance of fatty acid metabolism in cancer cells. Compounds structurally related to 4-bromo-2-methylbut-2-enoic acid ethyl ester have been investigated for their ability to induce cell death in diffuse large B-cell lymphoma (DLBCL) cell lines by targeting metabolic pathways crucial for cancer cell survival . This suggests that similar derivatives may hold therapeutic potential against malignancies.

Case Studies

  • Synthesis and Biological Evaluation :
    In a study focused on synthesizing carotenoid precursors, 4-bromo-2-methylbut-2-enoic acid ethyl ester was used as a key intermediate. The resultant carotenoids demonstrated significant antioxidant activity, indicating the biological relevance of this compound in health and nutrition.
  • Pharmacological Screening :
    A comparative analysis involving various analogs of 4-bromo-2-methylbut-2-enoic acid ethyl ester revealed that certain modifications could enhance analgesic properties beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam .

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-bromo-2-methylbut-2-enoic acid ethyl ester?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester's structural integrity, particularly the bromine substitution and α,β-unsaturated ester moiety. Gas Chromatography-Mass Spectrometry (GC-MS) can validate purity and detect volatile byproducts. Infrared (IR) spectroscopy aids in identifying functional groups like C=O (1730–1750 cm⁻¹) and C-Br (500–600 cm⁻¹). Reference spectral libraries (e.g., NON-AROMATIC ESTERS AND LACTONES) should be consulted for comparison .

Q. How can researchers optimize the synthesis of brominated ethyl esters like 4-bromo-2-methylbut-2-enoic acid ethyl ester?

  • Answer : Bromination of the α,β-unsaturated precursor (e.g., 2-methylbut-2-enoic acid ethyl ester) using N-bromosuccinimide (NBS) under radical or light-initiated conditions is common. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize diastereomers .

Q. What are the key stability considerations for storing brominated ethyl esters?

  • Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis. Avoid exposure to moisture or bases, as bromoesters are prone to nucleophilic substitution. Stability assays (e.g., GC-MS at intervals) can track degradation products like free acids or alcohols .

Advanced Research Questions

Q. How can computational chemistry assist in predicting reactivity patterns of 4-bromo-2-methylbut-2-enoic acid ethyl ester?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient β-carbon's susceptibility to nucleophilic attack. Molecular docking studies may predict interactions with biological targets (e.g., enzymes in neurotransmitter pathways) .

Q. What experimental strategies resolve contradictions in bioactivity data for brominated esters?

  • Answer : Validate biological assays (e.g., IC₅₀ values) using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). Control for ester hydrolysis by quantifying free acid metabolites via LC-MS. Cross-reference with structural analogs (e.g., 4-amino-8-bromoquinoline-3-carboxylic acid ethyl ester) to isolate substituent effects .

Q. How can crystallography clarify stereochemical outcomes in brominated ester derivatives?

  • Answer : Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and packing interactions. For example, head-to-head stacking of bromomethyl groups (as in C₉H₁₁BrO₂) influences solid-state reactivity. Synchrotron radiation improves resolution for low-symmetry crystals .

Q. What role does the bromine atom play in modulating the ester’s pharmacokinetic properties?

  • Answer : Bromine enhances lipophilicity (logP), affecting blood-brain barrier penetration. Metabolic stability studies (e.g., liver microsomes) assess debromination rates. Compare with chloro/fluoro analogs to evaluate halogen-specific effects on CYP450 metabolism .

Methodological Design Questions

Design a protocol to assess the electrophilic reactivity of 4-bromo-2-methylbut-2-enoic acid ethyl ester in Michael addition reactions.

  • Answer :

Reaction Setup : React the ester with nucleophiles (e.g., amines, thiols) in anhydrous THF at 0–25°C.

Monitoring : Use ¹H NMR to track β-carbon adduct formation (disappearance of α,β-unsaturated proton signals at δ 6–7 ppm).

Workup : Quench with aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

Analysis : High-resolution MS and NOESY NMR confirm regioselectivity and stereochemistry .

Q. How can researchers differentiate between radical vs. ionic bromination mechanisms in ethyl ester synthesis?

  • Answer :
  • Radical Pathway : Use AIBN as initiator; observe non-stereospecific products via GC-MS.
  • Ionic Pathway : Conduct reactions in polar aprotic solvents (e.g., DMF) with Br₂ or HBr; track stereospecific intermediates by ¹³C NMR.
  • Isotopic Labeling : ⁸¹Br/⁷⁹Br isotope effects in MS can distinguish mechanisms .

Data Interpretation Challenges

Q. How to address discrepancies in NMR spectral data for brominated esters across studies?

  • Answer : Variations in solvent (CDCl₃ vs. DMSO-d₆), concentration, or temperature can shift signals. Use internal standards (e.g., TMS) and reference coupling constants (e.g., JH-Br ≈ 5–10 Hz). Cross-validate with computational NMR tools (e.g., ACD/Labs) .

Q. What analytical approaches confirm the absence of genotoxic impurities in brominated ester batches?

  • Answer : Employ LC-MS/MS with a limit of detection (LOD) < 0.1% for alkyl bromides. Ames tests or in silico tools (e.g., Derek Nexus) predict mutagenicity. Compare with pharmacopeial standards (e.g., EP Reference Standards for ethyl esters) .

Advanced Applications

Q. Can 4-bromo-2-methylbut-2-enoic acid ethyl ester serve as a precursor for bioactive heterocycles?

  • Answer : Yes. The ester’s α,β-unsaturated system undergoes cycloaddition (e.g., Diels-Alder) to form pyran or thiophene derivatives. Bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for drug discovery .

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